molecular formula C24H28N6O5 B11191294 N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide

Cat. No.: B11191294
M. Wt: 480.5 g/mol
InChI Key: HYCNSNSMOISSAH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the piperazine ring: Piperazine can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Coupling reactions: The benzodioxole and piperazine rings can be coupled using acylation reactions, often involving reagents like acetic anhydride or acetyl chloride.

    Final assembly: The pyridine ring is introduced through nucleophilic substitution reactions, followed by further acylation to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.

Medicine

Medicinal chemistry research focuses on its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, it might be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in proteins, while the piperazine and pyridine rings can form hydrogen bonds and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzodioxole, pyridine, and piperazine rings in This compound provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N6O5

Molecular Weight

480.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide

InChI

InChI=1S/C24H28N6O5/c31-22(27-17-4-5-19-20(13-17)35-16-34-19)14-18-24(33)26-7-8-30(18)23(32)15-28-9-11-29(12-10-28)21-3-1-2-6-25-21/h1-6,13,18H,7-12,14-16H2,(H,26,33)(H,27,31)

InChI Key

HYCNSNSMOISSAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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